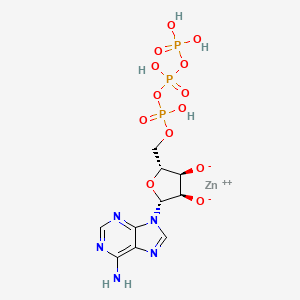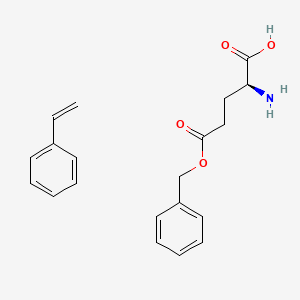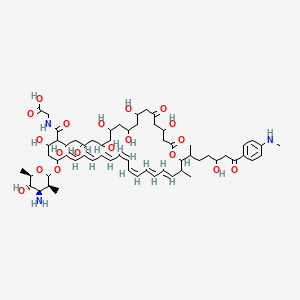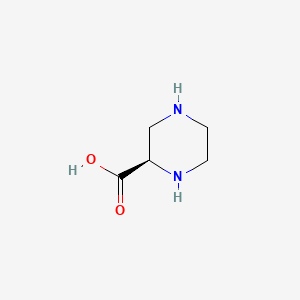
5-メチル-2-ヘプテン-4-オン
概要
説明
科学的研究の応用
5-Methyl-2-hepten-4-one has several applications in scientific research:
作用機序
Target of Action
5-Methyl-2-hepten-4-one, also known as Filbertone or Hazelnut ketone , is a compound that primarily targets skeletal muscle . It is known to have preventive effects against hypothalamic inflammation, obesity, and adiposity .
Mode of Action
The compound’s mode of action involves its role as a proton donor, enabling reactions with a wide range of compounds . In skeletal muscle, it regulates thermogenesis and lipid metabolism .
Biochemical Pathways
5-Methyl-2-hepten-4-one affects several biochemical pathways. The upregulated differentially expressed genes (DEGs) in filbertone-fed mice were associated with several pathways including thermogenesis, fatty acid degradation, oxidative phosphorylation, and branched chain amino acids (BCAAs) degradation .
Pharmacokinetics
Its impact on bioavailability can be inferred from its effects on lipid metabolism in skeletal muscle .
Result of Action
The compound has a significant effect on the regulation of muscle lipid metabolism and energy balance . It upregulates the expression level of thermogenic genes such as uncoupling protein 1 (Ucp1), cell death-inducing DNA fragmentation factor alpha-like effector A (Cidea), peroxisome proliferator-activated receptor alpha (Ppara), and lipid droplet-associated protein genes such as Plin3, Plin4, and Plin5 . It also reduces the accumulation of intracellular lipids in C2C12 myotubes .
Action Environment
The action of 5-Methyl-2-hepten-4-one can be influenced by environmental factors. For instance, it is a flammable liquid and its vapors can form explosive mixtures with air . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Its action may also be influenced by the diet of the organism, as seen in the study where its effects were observed in mice fed a high-fat diet .
生化学分析
Biochemical Properties
5-Methyl-2-hepten-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing metabolic pathways. For instance, it has been shown to regulate thermogenesis and lipid metabolism in skeletal muscle by interacting with enzymes such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor alpha (PPARα) . These interactions lead to the upregulation of genes involved in fatty acid degradation and oxidative phosphorylation .
Cellular Effects
The effects of 5-Methyl-2-hepten-4-one on cellular processes are profound. In skeletal muscle cells, it enhances thermogenesis and reduces lipid accumulation . This compound influences cell signaling pathways by upregulating thermogenic genes like UCP1 and cell death-inducing DNA fragmentation factor alpha-like effector A (CIDEA) . Additionally, it affects gene expression related to lipid metabolism, thereby playing a role in maintaining energy balance and preventing obesity .
Molecular Mechanism
At the molecular level, 5-Methyl-2-hepten-4-one exerts its effects through binding interactions with specific biomolecules. It activates PPARα, which in turn upregulates genes involved in fatty acid oxidation . The compound also enhances the expression of UCP1, promoting thermogenesis and energy expenditure . These molecular interactions highlight its potential as a therapeutic agent for metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-hepten-4-one have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that it consistently upregulates thermogenic and lipid metabolism-related genes in skeletal muscle over extended periods
Dosage Effects in Animal Models
The effects of 5-Methyl-2-hepten-4-one vary with different dosages in animal models. At lower doses, it effectively enhances thermogenesis and reduces lipid accumulation without adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
5-Methyl-2-hepten-4-one is involved in several metabolic pathways, including fatty acid degradation and oxidative phosphorylation . It interacts with enzymes such as UCP1 and PPARα, enhancing the breakdown of fatty acids and promoting energy expenditure . These interactions contribute to its role in regulating lipid metabolism and maintaining energy homeostasis.
Transport and Distribution
Within cells and tissues, 5-Methyl-2-hepten-4-one is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation can be influenced by factors such as lipid solubility and cellular uptake mechanisms . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Methyl-2-hepten-4-one is primarily within the mitochondria, where it exerts its thermogenic effects . It may also localize to lipid droplets, influencing lipid metabolism and storage . Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments, enhancing its functional activity.
準備方法
Synthetic Routes and Reaction Conditions
5-Methyl-2-hepten-4-one can be synthesized through several methods:
Grignard Reaction: One method involves the Grignard reaction of 2-butyl magnesium chloride with crotonaldehyde, followed by oxidation.
Reaction with Propene: Another method involves the reaction of 2-methylbutanoyl chloride with propene.
Industrial Production: An industrial method involves reacting acetoacetate with 2-methylbutyryl chloride to obtain an intermediate, which is then condensed with acetaldehyde to produce 5-Methyl-2-hepten-4-one.
化学反応の分析
Types of Reactions
5-Methyl-2-hepten-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the nucleophile, but typically involve mild to moderate temperatures and solvents like ethanol or water.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
6-Methyl-5-hepten-2-one: Another compound with a similar structure but different functional groups and properties.
2-Hepten-4-one: A compound with a similar backbone but lacking the methyl group at the fifth position.
Uniqueness
5-Methyl-2-hepten-4-one is unique due to its distinct hazelnut aroma and its significant role in flavor and fragrance industries. Its ability to regulate lipid metabolism and thermogenesis also sets it apart from other similar compounds .
特性
IUPAC Name |
(E)-5-methylhept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJWAURHQDJJAC-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017670 | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; hazelnut, metallic, buttey odour | |
| Record name | 5-Methyl-2-hepten-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 5-Methyl-2-hepten-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.852 | |
| Record name | 5-Methyl-2-hepten-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
102322-83-8, 81925-81-7 | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102322-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102322838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hepten-4-one, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-5-Methyl-2-hepten-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hepten-4-one, 5-methyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hepten-4-one, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-HEPTEN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K2S58736F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of chirality in the study of 5-Methyl-2-hepten-4-one?
A1: 5-Methyl-2-hepten-4-one exists as two enantiomers, (R) and (S) forms. Notably, the enantiomeric ratio of filbertone can vary depending on the hazelnut cultivar and geographical origin. [, ] This chiral specificity allows for origin authentication and provides insights into the sensory properties of hazelnuts. For instance, the (S)-enantiomer is generally more abundant and contributes significantly to the characteristic hazelnut aroma. []
Q2: How does the extraction process influence the enantiomeric composition of 5-Methyl-2-hepten-4-one in hazelnuts?
A2: Studies indicate that milder extraction conditions yield 5-Methyl-2-hepten-4-one with a higher enantiomeric excess compared to harsher methods. [] This suggests that aggressive extraction techniques may alter the natural enantiomeric ratio present in the hazelnuts.
Q3: What analytical techniques are employed to study the enantiomers of 5-Methyl-2-hepten-4-one?
A3: Researchers utilize advanced techniques like multidimensional gas chromatography and gas chromatography/mass spectrometry to separate and analyze the enantiomers of 5-Methyl-2-hepten-4-one. [] These methods provide high sensitivity and selectivity, enabling accurate determination of enantiomeric excess.
Q4: Can you describe a synthesis route for 5-Methyl-2-hepten-4-one that prioritizes environmental considerations?
A4: One method utilizes a condensation reaction between commercially available acetoacetate and 2-methylbutyryl chloride, followed by a second condensation with acetaldehyde to yield 5-Methyl-2-hepten-4-one. [] This approach avoids the use of harsh reagents like Grignard reagents and stoichiometric oxidants, making it a more environmentally friendly option.
Q5: What is another method for synthesizing 5-Methyl-2-hepten-4-one?
A5: An alternative synthesis route involves a Grignard reaction between 2-methyl-butyraldehyde and magnesium allyl bromide to produce 5-methyl-1-hepten-4-alcohol. This intermediate is then oxidized with sodium bichromate to 5-methyl-1-hepten-4-one, which undergoes isomerization to form the desired 5-methyl-2-hepten-4-one. []
Q6: Has the safety of 5-Methyl-2-hepten-4-one as a fragrance ingredient been assessed?
A7: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of 5-Methyl-2-hepten-4-one. [] While the specific details of the assessment are not provided in the abstract, this highlights the importance of evaluating the safety profile of aroma compounds used in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)
![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)



![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)


![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)
